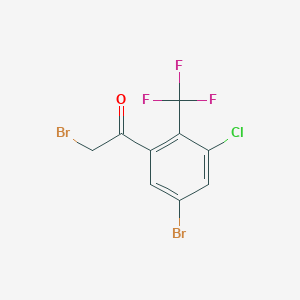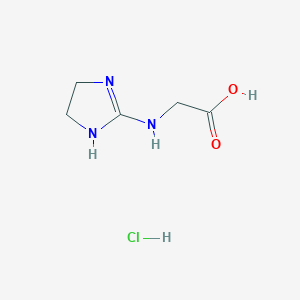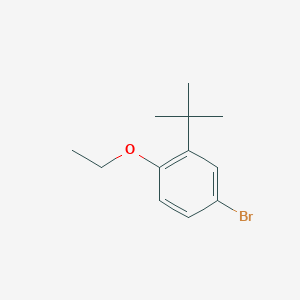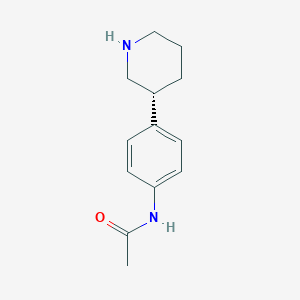
(R)-N-(4-(piperidin-3-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(4-(piperidin-3-yl)phenyl)acetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring attached to a phenyl group, which is further connected to an acetamide moiety. The ®-configuration indicates the specific stereochemistry of the molecule, which can influence its biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-(piperidin-3-yl)phenyl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl halide reacts with the piperidine derivative.
Formation of the Acetamide Moiety: The final step involves the acylation of the amine group on the piperidine ring with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of ®-N-(4-(piperidin-3-yl)phenyl)acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
化学反应分析
Types of Reactions
®-N-(4-(piperidin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Research has focused on its potential therapeutic applications, such as in the development of drugs for neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of ®-N-(4-(piperidin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular functions.
相似化合物的比较
Similar Compounds
(S)-N-(4-(piperidin-3-yl)phenyl)acetamide: The enantiomer of the compound, which may exhibit different biological activities.
N-(4-(piperidin-3-yl)phenyl)acetamide: The racemic mixture containing both ®- and (S)-enantiomers.
N-(4-(piperidin-3-yl)phenyl)propionamide: A structurally similar compound with a propionamide group instead of an acetamide group.
Uniqueness
®-N-(4-(piperidin-3-yl)phenyl)acetamide is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomers and other similar compounds
属性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
N-[4-[(3R)-piperidin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C13H18N2O/c1-10(16)15-13-6-4-11(5-7-13)12-3-2-8-14-9-12/h4-7,12,14H,2-3,8-9H2,1H3,(H,15,16)/t12-/m0/s1 |
InChI 键 |
CTDOTIDYAMDDBR-LBPRGKRZSA-N |
手性 SMILES |
CC(=O)NC1=CC=C(C=C1)[C@H]2CCCNC2 |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)C2CCCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


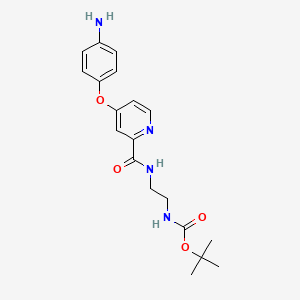
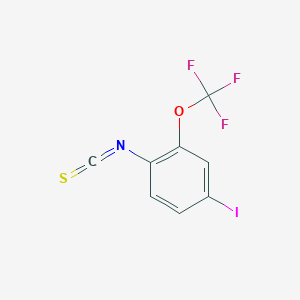
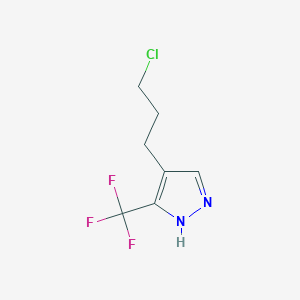
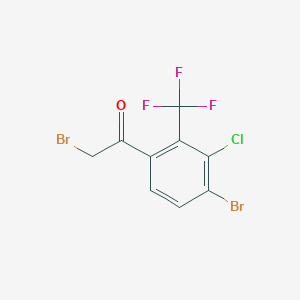
![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722159.png)
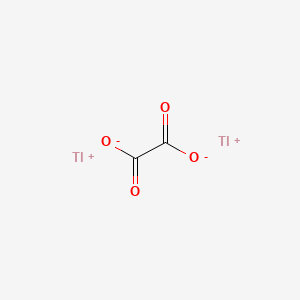
![(2R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B13722166.png)

